molecular formula C11H14N2O3 B1394461 2-(Cyclohexyloxy)-3-nitropyridine CAS No. 147143-55-3

2-(Cyclohexyloxy)-3-nitropyridine

Cat. No.: B1394461
CAS No.: 147143-55-3
M. Wt: 222.24 g/mol
InChI Key: UNXRQAMTHBWCSV-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-3-nitropyridine (CAS 147143-55-3) is a high-purity chemical building block for research and development. This compound, with a molecular formula of C11H14N2O3 and a molecular weight of 222.24 g/mol, is a derivative of 3-nitropyridine where a cyclohexyloxy group is attached at the 2-position . This specific substitution pattern makes it a valuable scaffold in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and agrochemical research. The nitro group is a versatile handle for further chemical transformations, including reduction to amino pyridines, which are key intermediates in active pharmaceutical ingredient (API) synthesis. As a nitropyridine derivative, its primary research value lies in its role as a precursor in heterocyclic chemistry for constructing functionalized pyridine cores found in many biologically active compounds. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can avail themselves of this product in various quantities, and it is recommended to be stored at 2-8°C . For specific handling and safety information, please refer to the Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexyloxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-13(15)10-7-4-8-12-11(10)16-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXRQAMTHBWCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Compound in Focus: 2 Cyclohexyloxy 3 Nitropyridine

Strategic Considerations in the Synthesis of 3-Nitropyridine (B142982) Core

The synthesis of the 3-nitropyridine core is a critical first step. The electron-deficient nature of the pyridine ring makes direct electrophilic nitration challenging. However, specialized methods have been developed to achieve this transformation efficiently.

Mechanism of Pyridine Nitration and Regiocontrol in 3-Nitropyridine Formation

The direct nitration of pyridine is often inefficient and can lead to a mixture of products. However, specific reagents and conditions can provide regioselective control, favoring the formation of the 3-nitro isomer.

A successful method for the nitration of pyridine and its derivatives involves the use of dinitrogen pentoxide (N₂O₅). psu.eduntnu.no The reaction of pyridine with dinitrogen pentoxide, typically in an organic solvent like dichloromethane (B109758) or nitromethane, or in liquid sulfur dioxide, initially forms an N-nitropyridinium nitrate (B79036) salt. psu.eduntnu.nontnu.no This intermediate is key to the subsequent steps of the reaction.

When this N-nitropyridinium salt is treated with an aqueous solution of sodium bisulfite or sulfur dioxide, a series of transient dihydropyridine (B1217469) intermediates are formed. psu.edu These include N-nitro-1,4-dihydropyridine-4-sulfonic acid and N-nitro-1,2-dihydropyridine-2-sulfonic acid. psu.edu The 1,2-dihydropyridine derivative can further react with another bisulfite ion to form a tetrahydro intermediate. ntnu.nontnu.no The formation of 3-nitropyridine from these intermediates is a first-order reaction. psu.edu

A modified procedure involves reacting the pyridine compound with dinitrogen pentoxide in a solvent mixture of methanol (B129727) and water (3:1) containing sodium bisulfite. ntnu.no This approach has been shown to be effective for the synthesis of 3-nitropyridines. ntnu.no Nitration of pyridines can also be achieved using nitric acid in trifluoroacetic anhydride, affording 3-nitropyridines in yields ranging from 10-83%. rsc.org

The formation of 3-nitropyridine from the N-nitropyridinium intermediate is not a direct electrophilic aromatic substitution. Instead, the mechanism involves the migration of the nitro group from the nitrogen atom to the C-3 position of the pyridine ring. researchgate.net This migration is proposed to occur through a ntnu.nontnu.no sigmatropic shift. researchgate.netntnu.no This type of pericyclic reaction involves the intramolecular movement of a sigma bond across a pi system. libretexts.org

Two primary mechanisms have been considered for this migration: the movement of a nitronium ion within a solvent cage or a sigmatropic shift. psu.edu Evidence from the nitration of dimethylpyridines lends support to the sigmatropic shift mechanism. psu.edursc.org This rearrangement is a key step in controlling the regioselectivity of the nitration to favor the 3-position. researchgate.net The concept of sigmatropic rearrangements is a fundamental principle in organic chemistry, with various classes such as ntnu.no, ntnu.nontnu.no, researchgate.netntnu.no, and shifts being well-documented. libretexts.orgwikipedia.org

General Approaches for Functionalizing 3-Nitropyridine Derivatives

The presence of the nitro group activates the pyridine ring for various transformations, making 3-nitropyridine a valuable precursor for a range of substituted pyridines.

One important reaction is nucleophilic aromatic substitution (SNAr), where the nitro group can be displaced by a nucleophile. nih.govsciforum.net This is particularly effective when there are other activating groups on the ring. nih.gov For example, 2-chloro-3-nitropyridines can be functionalized by reaction with diethyl malonate, followed by hydrolysis and decarboxylation to yield 2-methyl-3-nitropyridines. nih.gov

Another key functionalization method is amination. 3-Nitropyridines can undergo vicarious nucleophilic substitution (VNS) with reagents like hydroxylamine (B1172632) and 4-amino-1,2,4-triazole (B31798) to introduce an amino group selectively at the position para to the nitro group (C-6). ntnu.no Oxidative amination using ammonia (B1221849) in the presence of an oxidizing agent like potassium permanganate (B83412) can also be employed to introduce an amino group, for instance, at the C-2 position of 3-nitropyridine to form 2-amino-5-nitropyridine (B18323). ntnu.no

Furthermore, 3-nitropyridine derivatives serve as precursors for the synthesis of various bioactive molecules, including Janus kinase 2 (JAK2) inhibitors and glycogen (B147801) synthase kinase-3 (GSK3) inhibitors, through a series of functionalization steps. nih.gov

Introduction of the Cyclohexyloxy Moiety via Nucleophilic Aromatic Substitution (SNAr)

The introduction of the cyclohexyloxy group onto the 3-nitropyridine core is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of aromatic chemistry, allowing for the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org

Synthetic Routes Utilizing 2-Halo-3-nitropyridine Intermediates

A common and effective strategy for synthesizing this compound involves the use of a 2-halo-3-nitropyridine intermediate, such as 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. The halogen atom at the 2-position acts as a good leaving group, activated by the electron-withdrawing nitro group at the 3-position. wikipedia.org

The reaction proceeds by the attack of the cyclohexoxide nucleophile (generated from cyclohexanol and a base) on the carbon atom bearing the halogen. This reaction is generally facilitated in polar aprotic solvents like DMF or NMP at elevated temperatures. researchgate.net The reactivity of halopyridines in SNAr reactions is well-established, with pyridines being particularly reactive when substituted at the ortho or para positions to the ring nitrogen. wikipedia.orgyoutube.com

The choice of the halogen can influence the reaction rate, with fluoride (B91410) often being a better leaving group than chloride in SNAr reactions on electron-deficient rings. researchgate.net The synthesis of the precursor, 2-chloro-3-nitropyridine, can be accomplished through various methods, including the nitration of 2-chloropyridine (B119429) or the chlorination of 2-hydroxy-3-nitropyridine (B160883), which in turn can be prepared from 2,4-dihydroxypyridine. google.comepo.org

Table 1: Key Intermediates and Reagents in the Synthesis of this compound

Compound/Reagent NameRole in Synthesis
PyridineStarting material for the 3-nitropyridine core.
Dinitrogen Pentoxide (N₂O₅)Nitrating agent for pyridine. psu.eduntnu.no
Sodium Bisulfite (NaHSO₃)Reagent used to facilitate the rearrangement to 3-nitropyridine. psu.edu
N-nitropyridinium nitrateKey intermediate in the dinitrogen pentoxide-mediated nitration. psu.eduntnu.no
3-NitropyridineCore heterocyclic structure. ntnu.nontnu.no
2-Halo-3-nitropyridineIntermediate for SNAr reaction (e.g., 2-chloro-3-nitropyridine). nih.gov
CyclohexanolSource of the cyclohexyloxy nucleophile.
This compoundFinal target compound.

Optimization of Reaction Conditions for Alkoxy Group Introduction at the 2-Position

The primary route for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway typically involves the displacement of a leaving group, most commonly a halide (e.g., chloro or fluoro), from the 2-position of the 3-nitropyridine ring by cyclohexanol or its corresponding alkoxide. The nitro group at the 3-position is crucial, as it strongly activates the ring towards nucleophilic attack, particularly at the ortho (C2 and C4) and para (C6) positions, by stabilizing the negatively charged Meisenheimer intermediate. wikipedia.orgnih.gov

The success of this synthesis hinges on the careful optimization of several reaction parameters to maximize yield and purity.

Key Optimization Parameters:

Base: The reaction requires a base to deprotonate the cyclohexanol, forming the more nucleophilic cyclohexoxide anion. Common bases include sodium hydride (NaH), potassium hydride (KH), potassium tert-butoxide (t-BuOK), and potassium carbonate (K₂CO₃). The choice of base can influence reaction rates and side product formation. Stronger bases like NaH ensure complete formation of the alkoxide, driving the reaction forward.

Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are typically employed. google.com These solvents are effective at solvating the cation of the base while not interfering with the nucleophile, thus accelerating the rate of the SNAr reaction.

Temperature: The reaction temperature is a critical factor. While elevated temperatures can increase the reaction rate, they can also lead to decomposition of the starting material or product and the formation of undesired byproducts. The optimal temperature is often determined empirically, balancing reaction time with yield. For many SNAr reactions involving alkoxy groups, temperatures can range from room temperature to over 100°C. wikipedia.org

Leaving Group: The nature of the leaving group at the 2-position significantly affects reactivity. Fluoride is generally the best leaving group for SNAr reactions due to the high electronegativity of the C-F bond, which makes the ipso-carbon more electrophilic. However, 2-chloro-3-nitropyridine is often more commercially available and is a highly effective substrate. nih.govmdpi.com

The following table illustrates hypothetical optimization data for the reaction of 2-chloro-3-nitropyridine with cyclohexanol, based on common findings in SNAr chemistry.

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)DMF1002465
2t-BuOK (1.2)THF651280
3NaH (1.2)DMF80692
4NaH (1.2)DMSO80495
5NaH (1.2)DMF254845

This table is illustrative and represents typical trends in SNAr reaction optimization.

Regioselectivity and Chemoselectivity in SNAr Reactions on Nitropyridine Systems

Regioselectivity and chemoselectivity are paramount in the synthesis of substituted nitropyridines. These concepts determine which position on the ring reacts and which functional group is displaced.

Regioselectivity: In SNAr reactions on pyridine rings, nucleophilic attack is favored at the C2 and C4 positions because the negative charge of the resulting Meisenheimer complex can be delocalized onto the electronegative ring nitrogen atom, providing significant stabilization. wikipedia.orgstackexchange.com For a substrate like 2-halo-3-nitropyridine, the nitro group at the 3-position further activates the C2 and C4 positions. The choice between C2 and C4 is often dictated by the position of the leaving group. In 2-chloro-3-nitropyridine, the reaction is highly regioselective for the C2 position. If the substrate were 4-chloro-3-nitropyridine, the substitution would occur at C4.

The electronic effects of substituents are the primary drivers of regioselectivity. numberanalytics.com Quantum chemistry methods and the analysis of LUMO (Lowest Unoccupied Molecular Orbital) maps can be used to predict the most likely site of nucleophilic attack. researchgate.netwuxiapptec.com For 3-nitropyridine, the LUMO lobes are largest at the C2 and C4 positions, indicating these are the most electrophilic centers.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In nitropyridine systems that may possess multiple potential leaving groups, the outcome of the reaction is governed by chemoselectivity. For instance, in a molecule containing both a chloro substituent and a nitro group, the nitro group itself can sometimes act as a leaving group. Studies have shown that in certain 2-substituted-5-nitropyridines, the nitro group at the 5-position can be displaced by sulfur nucleophiles. nih.gov However, in the case of 2-chloro-3-nitropyridine, the halide is a much better leaving group under typical SNAr conditions for alkoxides, ensuring that the desired alkoxy-de-halogenation occurs.

The following table summarizes the expected regiochemical outcomes for SNAr on various nitropyridine substrates.

SubstrateNucleophileMajor Product Position of SubstitutionRationale
2-Chloro-3-nitropyridineRO⁻C2Leaving group is at C2, which is activated by the adjacent C3 nitro group and the ring nitrogen.
4-Chloro-3-nitropyridineRO⁻C4Leaving group is at C4, which is activated by the adjacent C3 nitro group and the ring nitrogen.
2,6-Dichloro-3-nitropyridineRO⁻ (1 eq.)C2C2 is generally more electrophilic than C6 due to the proximity of the C3 nitro group's inductive effect.
2-Chloro-5-nitropyridineRO⁻C2C2 is activated by the C5 nitro group (para) and the ring nitrogen.

Alternative Synthetic Pathways for the this compound Scaffold

Potential for O-Alkylation Approaches on Pre-functionalized Pyridine Rings

An alternative pathway involves the O-alkylation of 2-hydroxy-3-nitropyridine. This starting material exists in tautomeric equilibrium with its more stable pyridone form, 3-nitro-2(1H)-pyridone. nih.gov The alkylation of pyridones is a well-established reaction but presents a significant regioselectivity challenge: competition between O-alkylation to give the desired 2-alkoxypyridine and N-alkylation to yield an N-alkylpyridone. organic-chemistry.org

Achieving selective O-alkylation requires careful control of the reaction conditions:

Alkylating Agent: "Harder" alkylating agents, such as cyclohexyl tosylate or the use of Mitsunobu conditions, may favor O-alkylation. In contrast, "softer" agents like cyclohexyl iodide often favor N-alkylation.

Counter-ion: The choice of the cation associated with the pyridonate anion can influence the O/N selectivity. Silver (Ag⁺) salts of pyridones are known to promote O-alkylation due to the oxophilic nature of silver.

Solvent: The solvent can also play a role in directing the regioselectivity of the alkylation.

A typical procedure would involve deprotonating 3-nitro-2(1H)-pyridone with a base like potassium carbonate or silver(I) oxide, followed by the addition of a suitable cyclohexyl electrophile (e.g., cyclohexyl bromide or tosylate) in a polar aprotic solvent. rsc.orgresearchgate.net The synthesis of the 2-hydroxy-3-nitropyridine precursor itself can be achieved by the nitration of 2-hydroxypyridine (B17775). google.compatsnap.com

Considerations for Protecting Group Strategies in Multi-Step Syntheses

In the context of synthesizing more complex molecules containing the this compound core, protecting group strategies become essential. numberanalytics.comjocpr.com Protecting groups are used to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. uchicago.edu

Scenarios requiring protecting groups:

Modification of other ring positions: If a synthetic route required functionalization at, for example, the C5 position of a 2-aminopyridine (B139424) before nitration, the amino group would need protection. Direct nitration of an aminopyridine can lead to oxidation or undesired directing effects. Protecting the amine as a carbamate (B1207046) (e.g., Boc or Cbz) or an amide would prevent these side reactions and allow for controlled nitration. researchgate.netresearchgate.net After nitration and introduction of the cyclohexyloxy group, the protecting group can be selectively removed.

Orthogonal Strategies: In a molecule with multiple reactive sites, an orthogonal protecting group strategy is crucial. uchicago.edu This involves using several different types of protecting groups, each of which can be removed under specific conditions without affecting the others. For example, one might use an acid-labile Boc group for an amine and a fluoride-labile silyl (B83357) ether for a hydroxyl group elsewhere in the molecule, allowing for sequential deprotection and functionalization. jocpr.com

Managing the Nitro Group's Reactivity: The strong electron-withdrawing nature of the nitro group can be incompatible with certain reagents (e.g., strong organometallics). A potential, albeit lengthy, strategy could involve introducing the nitro group, reducing it to a less reactive amino group (which is then protected), performing the desired chemical transformation, and finally deprotecting and re-oxidizing the amine back to the nitro group.

The choice of a protecting group is dictated by its stability to the subsequent reaction conditions and the mildness of the conditions required for its removal. researchgate.net

Mechanistic Investigations into the Chemical Reactivity of 2 Cyclohexyloxy 3 Nitropyridine

Reactivity Profile of the Nitro Group at the 3-Position

The nitro group at the 3-position of the pyridine (B92270) ring is a key driver of the molecule's reactivity, primarily through its strong electron-withdrawing nature. This electronic influence facilitates a range of chemical transformations.

Nucleophilic Substitution of the Nitro Group (SNAr-NO2)

The presence of a nitro group on a pyridine ring significantly enhances its susceptibility to nucleophilic aromatic substitution (SNAr). In many instances, the nitro group itself can act as a leaving group, a process termed SNAr-NO2. This reactivity is particularly pronounced in electron-deficient systems. nih.govsciforum.net Studies on related 3-nitropyridine (B142982) derivatives have demonstrated that the nitro group can be displaced by various nucleophiles. For instance, in reactions with thiols, 2-methyl- and 2-(2-arylvinyl)-3-nitropyridines undergo selective substitution of the 3-nitro group. nih.gov Research has also shown that in certain 3-nitro-5-halopyridines, the 3-NO2 group is more readily displaced than a halogen at the 5-position. nih.gov

The mechanism of SNAr reactions involves the formation of a Meisenheimer-type intermediate, a resonance-stabilized anionic σ-complex. nih.govacs.org The stability of this intermediate is crucial to the reaction's progress. The electron-withdrawing nitro group plays a pivotal role in stabilizing this intermediate, thereby lowering the activation energy for nucleophilic attack. researchgate.net Computational studies on similar systems, such as 2-ethoxy-3,5-dinitropyridine (B100253), have corroborated that the reaction proceeds via a bimolecular pathway where the nucleophile attacks the electron-deficient pyridine ring. researchgate.net

EntrySubstrateNucleophileProductYield (%)
12-Methyl-3,5-dinitropyridineBenzylthiol2-Methyl-3-benzylthio-5-nitropyridineMajor product
22-Methyl-3,5-dinitropyridineThiophenol2-Methyl-3-phenylthio-5-nitropyridineMajor product
32-(2-Arylvinyl)-3,5-dinitropyridineAlkyl/Aryl Thiolates2-(2-Arylvinyl)-3-alkyl/arylthio-5-nitropyridineGood yields

Table 1: Examples of SNAr-NO2 Reactions on Related 3-Nitropyridine Derivatives. nih.govmdpi.com

Reductive Transformations of the Nitro Moiety to Amines or Other Nitrogenous Functionalities

The nitro group of 3-nitropyridines can be readily reduced to an amino group, providing a versatile route to various substituted aminopyridines. google.com These resulting amines are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. google.com

A variety of reducing agents can be employed for this transformation. Classical methods often involve the use of metals in acidic media, such as tin(II) chloride in hydrochloric acid. cdnsciencepub.com However, these methods can generate significant amounts of metal salt waste. google.com Electrochemical reduction in an acidic solution presents a cleaner alternative for the preparation of 3-aminopyridines from 3-nitropyridines. google.com Another approach involves the use of zinc dust in the presence of ammonium (B1175870) chloride and ethanol, which can be facilitated by ultrasonication to improve yields and ease of product isolation, leading to the formation of N-(3-pyridyl)hydroxylamines. researchgate.net

Reagent SystemProduct TypeReference
SnCl2 / HCl3-Aminopyridine cdnsciencepub.com
Electrochemical Reduction (acidic)3-Aminopyridine google.com
Zn / NH4Cl / EtOH (ultrasound)N-(3-Pyridyl)hydroxylamine researchgate.net

Table 2: Common Reagents for the Reduction of 3-Nitropyridines.

Reactivity of the Pyridine Ring System and Its Substituents

The pyridine ring itself, activated by the nitro group, is susceptible to a variety of substitution reactions that allow for further functionalization.

Vicarious Nucleophilic Substitution (VNS) on Related 3-Nitropyridines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, including 3-nitropyridines. nih.govacs.org This reaction allows for the introduction of a nucleophile, typically a carbanion stabilized by a leaving group, onto the pyridine ring, usually at a position ortho or para to the nitro group. ntnu.noscispace.comrsc.org The mechanism involves the addition of the nucleophile to form a σ-adduct, followed by a base-induced β-elimination of a leaving group from the nucleophile. nih.govacs.org

VNS reactions have been successfully applied to 3-nitropyridines for amination and alkylation. scispace.comrsc.org For instance, amination using hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) can selectively introduce an amino group at the position para to the nitro group. ntnu.norsc.org Similarly, alkylation can be achieved using sulfonyl-stabilized carbanions. nih.govacs.org The regioselectivity of VNS reactions is a key feature, often providing a direct route to specific isomers that might be difficult to access through other synthetic pathways. scispace.com

Nucleophile TypePosition of SubstitutionReference
Amines (e.g., hydroxylamine)para to nitro group ntnu.noscispace.com
Alkylating agents (sulfonyl carbanions)ortho or para to nitro group nih.govscispace.com

Table 3: Regioselectivity in VNS Reactions of 3-Nitropyridines.

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) on Related 3-Nitropyridines

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) provides another avenue for the functionalization of 3-nitropyridines. In this reaction, a nucleophile adds to the pyridine ring to form a σH-adduct, which is then oxidized by an external oxidizing agent, such as potassium permanganate (B83412), to regenerate the aromatic system. ntnu.no This method avoids the need for a leaving group on the nucleophile itself.

The amination of 3-nitropyridine via ONSH has been reported to yield a mixture of 2-, 4-, and 6-amino-3-nitropyridines. psu.edu However, by carefully controlling the reaction conditions, such as performing the reaction in a DMSO/water mixture saturated with ammonia (B1221849) in the presence of potassium permanganate, high selectivity for the formation of 2-amino-5-nitropyridine (B18323) can be achieved. ntnu.no A significant challenge in ONSH reactions can be the lack of selectivity, often leading to mixtures of isomers. ntnu.no

Reactions at the Cyclohexyloxy Substituent: Stability and Potential Transformations

The 2-cyclohexyloxy group is generally a stable ether linkage. Under the typical conditions for nucleophilic aromatic substitution on the pyridine ring, this group is expected to remain intact. However, under more forcing conditions, such as strong acid or base catalysis at elevated temperatures, cleavage of the ether bond could potentially occur. The stability of similar alkoxy groups on pyridine rings has been noted in various synthetic transformations. For instance, in the malonation of 2-chloro-3-nitropyridines followed by hydrolysis and decarboxylation, the resulting alkoxy groups are generally stable. mdpi.com Computational studies on 2-ethoxy-3,5-dinitropyridine also highlight the stability of the ethoxy group during nucleophilic attack on the pyridine ring. researchgate.net

Electrophilic Aromatic Substitution (EAS) Considerations in Nitropyridine Frameworks

Electrophilic aromatic substitution (EAS) on pyridine itself is a challenging transformation. The lone pair of electrons on the nitrogen atom makes it basic, and under the acidic conditions typically required for EAS, the nitrogen is protonated. This results in the formation of a pyridinium (B92312) ion, which is highly electron-deficient and thus strongly deactivated towards attack by electrophiles.

The presence of a nitro group, as in 3-nitropyridine, further deactivates the ring towards electrophilic attack. The nitro group is a powerful electron-withdrawing group, significantly reducing the electron density of the aromatic system. Computational studies on the nitration of pyridine derivatives have substantiated that the protonated species are strongly deactivated towards EAS. rsc.org Consequently, direct electrophilic substitution on the 2-(cyclohexyloxy)-3-nitropyridine ring is generally considered to be extremely difficult and unlikely to occur under standard EAS conditions.

PositionActivating/Deactivating InfluenceRationale
C-4DeactivatedStrong deactivation from the adjacent nitro group and the pyridine nitrogen.
C-5DeactivatedSignificant deactivation from the pyridine nitrogen and moderate deactivation from the nitro group.
C-6DeactivatedStrong deactivation from the adjacent pyridine nitrogen.

Studies on Intermolecular and Intramolecular Reactivity

The primary mode of reactivity for this compound involves nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, exacerbated by the 3-nitro group, makes it susceptible to attack by nucleophiles. The cyclohexyloxy group at the C-2 position can act as a leaving group in such reactions.

Research on analogous 2-alkoxy-3-nitropyridines has shown that they readily undergo nucleophilic substitution. For instance, the synthesis of related compounds often involves the displacement of a halide from a 2-chloro-3-nitropyridine (B167233) precursor by an alkoxide or phenoxide. nih.gov This indicates the facility with which nucleophiles can attack the C-2 position.

In the case of this compound, a variety of nucleophiles can be expected to displace the cyclohexyloxy group. These reactions would proceed through a Meisenheimer-type intermediate, a resonance-stabilized anionic σ-complex, which is a hallmark of the SNAr mechanism. acs.orgacs.org The stability of this intermediate is crucial for the reaction to proceed.

Furthermore, studies on 2-substituted-3-nitropyridines have demonstrated that the 3-nitro group itself can be displaced by certain nucleophiles, particularly soft nucleophiles like thiols. nih.gov This presents an alternative reaction pathway for this compound, where the cyclohexyloxy group remains intact, and the nitro group is substituted. The regioselectivity of the nucleophilic attack would depend on the nature of the nucleophile and the reaction conditions.

The bulky cyclohexyloxy group may also exert steric influence on the reactivity of the molecule. For instance, in vicarious nucleophilic substitution (VNS) reactions on 3-nitropyridines, steric hindrance from substituents can affect the formation and subsequent reactions of the Meisenheimer adduct. acs.orgacs.org This could be a factor in reactions involving nucleophilic attack at positions adjacent to the cyclohexyloxy group.

Intramolecular reactions involving the this compound scaffold have not been extensively reported. However, the functional groups present offer potential for such transformations. For example, if the cyclohexyl ring were to bear a suitable functional group, intramolecular cyclization reactions could be envisaged, potentially leading to the formation of novel heterocyclic systems.

ReactantExpected Product(s)Reaction Type
Strong Nucleophile (e.g., RO⁻, R₂NH)2-Substituted-3-nitropyridineSNAr (Displacement of cyclohexyloxy)
Soft Nucleophile (e.g., RS⁻)2-(Cyclohexyloxy)-3-substituted-pyridineSNAr (Displacement of nitro group)
Organometallic ReagentPotential for addition or substitutionNucleophilic Addition/Substitution

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei.

Proton NMR (¹H NMR) for Proton Environment Mapping

A ¹H NMR spectrum of 2-(Cyclohexyloxy)-3-nitropyridine would provide critical information about the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the cyclohexyl group. The chemical shifts (δ) of the pyridyl protons would be influenced by the electron-withdrawing nitro group and the electron-donating cyclohexyloxy group. The integration of the signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of adjacent protons, allowing for the assignment of each proton to its specific position in the molecule.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Determination

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in this compound and provide information about their chemical environments. The carbon atoms of the pyridine ring, particularly the one bearing the nitro group (C3) and the one attached to the oxygen (C2), would exhibit characteristic chemical shifts. The carbons of the cyclohexyl ring would also show distinct signals, which could indicate the conformational state of the ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR experiments are powerful techniques for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, confirming the arrangement of protons within the pyridine and cyclohexyl rings. sciforum.net

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C NMR data. nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of the molecular formula, confirming the elemental composition of the compound.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

Tandem Mass Spectrometry (MS/MS) involves the selection of the molecular ion or a specific fragment ion, which is then subjected to further fragmentation. The resulting fragmentation pattern provides detailed information about the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected, such as the loss of the nitro group, cleavage of the ether bond, and fragmentation of the cyclohexyl ring. Analysis of these fragmentation patterns can help to confirm the proposed structure. The fragmentation of nitropyridine derivatives often involves the loss of NO₂ and subsequent ring rearrangements. acs.orgresearchgate.net

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. In the analysis of This compound , the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its principal functional groups: the cyclohexyloxy moiety, the nitro group, and the pyridine ring.

The presence of the nitro (NO₂) group, a strong electron-withdrawing substituent, would be confirmed by two prominent stretching vibrations. The asymmetric stretching vibration (νₐₛ) is anticipated to appear in the region of 1530-1560 cm⁻¹, while the symmetric stretching vibration (νₛ) would be observed around 1340-1360 cm⁻¹. The precise positions of these bands can be influenced by the electronic environment of the pyridine ring.

The ether linkage (C-O-C) connecting the cyclohexyl group to the pyridine ring would produce a characteristic stretching vibration. The aryl-alkyl ether C-O stretching band is typically strong and would be expected in the 1230-1270 cm⁻¹ range for the Ar-O stretch and around 1070-1150 cm⁻¹ for the alkyl-O stretch.

The cyclohexyl group itself would be identified by the characteristic stretching and bending vibrations of its C-H bonds. The sp³ C-H stretching vibrations are expected to appear just below 3000 cm⁻¹ (typically in the 2850-2950 cm⁻¹ range). The CH₂ scissoring and rocking deformations would also be present in the fingerprint region of the spectrum, further confirming the presence of the saturated carbocyclic ring.

Finally, the pyridine ring would give rise to a series of characteristic skeletal vibrations. These include C=C and C=N stretching vibrations, which are typically observed in the 1400-1600 cm⁻¹ region. The substitution pattern on the pyridine ring influences the exact position and intensity of these absorptions.

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1530 - 1560
Nitro (NO₂)Symmetric Stretch1340 - 1360
Aryl-Alkyl Ether (Ar-O-C)Ar-O Stretch1230 - 1270
Aryl-Alkyl Ether (Ar-O-C)Alkyl-O Stretch1070 - 1150
Cyclohexyl (C-H)sp³ C-H Stretch2850 - 2950
Pyridine RingC=C, C=N Stretch1400 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. In This compound , the conjugated system of the nitropyridine ring constitutes the primary chromophore.

The UV-Vis spectrum of This compound would be expected to display absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity (large molar absorptivity, ε) and are associated with the aromatic system. For substituted pyridines, these bands are often observed in the 200-300 nm range.

The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen atom of the nitro group or the pyridine ring) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and can sometimes be obscured by the stronger absorptions. The presence of the electron-withdrawing nitro group is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine, due to the extension of the conjugated system and the lowering of the LUMO energy.

The solvent used for the analysis can influence the position of the absorption bands. A shift in the wavelength of the n → π* transition to shorter wavelengths (a hypsochromic or blue shift) is often observed when the polarity of the solvent is increased. Conversely, π → π* transitions may show a slight bathochromic shift with increasing solvent polarity. Analysis in a series of solvents with varying polarities can therefore help in the assignment of the observed electronic transitions.

Table 2: Anticipated UV-Vis Absorption Data for this compound

Electronic TransitionExpected Wavelength Range (λₘₐₓ, nm)Expected Molar Absorptivity (ε)
π → π200 - 300High
n → π> 300Low

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic techniques like IR and UV-Vis provide valuable information about the functional groups and electronic properties of a molecule, X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound, leading to a diffraction pattern that can be mathematically transformed into a detailed model of the molecular and crystal structure.

For This compound , a successful single-crystal X-ray diffraction analysis would provide a wealth of structural information. It would confirm the connectivity of the atoms, showing the cyclohexyloxy group attached at the C2 position and the nitro group at the C3 position of the pyridine ring.

Crucially, this analysis would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. This data would allow for a detailed examination of the geometric parameters, such as the planarity of the pyridine ring and the orientation of the nitro and cyclohexyloxy substituents relative to the ring. For instance, the torsion angle between the plane of the nitro group and the plane of the pyridine ring would be determined, indicating the degree of steric hindrance and its effect on conjugation.

Furthermore, the conformation of the cyclohexyl ring (typically a chair conformation) and its orientation relative to the pyridine ring would be elucidated. The analysis would also reveal the packing of the molecules in the crystal lattice, providing insights into the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the solid-state structure.

Table 3: Key Structural Parameters Obtainable from X-ray Crystallography of this compound

ParameterInformation Provided
Unit Cell DimensionsDimensions and angles of the basic repeating unit of the crystal.
Space GroupThe symmetry of the crystal lattice.
Atomic CoordinatesThe precise x, y, z position of each atom in the unit cell.
Bond LengthsThe distances between bonded atoms (e.g., C-N, C-O, N-O).
Bond AnglesThe angles between adjacent bonds.
Torsion AnglesThe dihedral angles defining the conformation of the molecule.
Intermolecular InteractionsDistances and geometries of close contacts between molecules.

Computational Chemistry and Theoretical Modeling of 2 Cyclohexyloxy 3 Nitropyridine

Conformational Analysis of the Cyclohexyloxy Moiety and Its Influence on Molecular Properties

Computational methods can be used to explore the potential energy surface associated with the different conformations. By systematically rotating the relevant dihedral angles and performing energy calculations, a conformational map can be generated. This analysis would likely reveal that the chair conformation of the cyclohexane (B81311) ring is significantly more stable than the boat or twist-boat conformations. Furthermore, the orientation of the cyclohexyloxy group relative to the pyridine (B92270) ring will influence the steric hindrance around the reaction centers and could affect the accessibility of the nitro group and the pyridine nitrogen to reagents.

The preferred conformation will be the one that minimizes steric clashes and maximizes stabilizing interactions, such as hyperconjugation. Understanding the conformational preferences is crucial for predicting how the molecule will interact with other molecules, including solvents and biological targets.

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. nih.gov

For a given reaction of 2-(cyclohexyloxy)-3-nitropyridine, such as nucleophilic aromatic substitution, computational methods can be used to locate the transition state structure. The transition state is a high-energy, transient species that represents the bottleneck of the reaction. By identifying the transition state, the energy barrier, or activation energy, of the reaction can be calculated. nih.gov This provides a quantitative measure of the reaction's feasibility and rate.

For instance, in a reaction with a nucleophile, the computational study would model the approach of the nucleophile to the pyridine ring, the formation of the Meisenheimer-like intermediate, and the subsequent departure of a leaving group. The energies of the reactants, transition state, and products would be calculated to construct a reaction energy profile.

Table 2: Hypothetical Calculated Energy Barriers for a Nucleophilic Aromatic Substitution Reaction of this compound

Reaction StepActivation Energy (kcal/mol)
Nucleophilic Attack15.2
Leaving Group Departure5.8

Note: The data in this table is hypothetical and for illustrative purposes.

Reactions are typically carried out in a solvent, and the solvent can have a significant influence on the reaction pathway and energetics. Computational models can account for solvent effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvent models involve including a number of individual solvent molecules in the calculation. While more computationally intensive, this method can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

By modeling the reaction of this compound in different solvents, it is possible to predict how the reaction rate and mechanism might change under different experimental conditions. This can aid in the selection of an appropriate solvent to optimize the reaction yield and selectivity.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

The prediction of spectroscopic parameters through computational methods, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become a standard practice in chemical research. These methods allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions with a high degree of accuracy. The correlation of this predicted data with experimental findings is crucial for validating the computational models and confirming the molecular structure.

For this compound, computational models are typically built using a combination of a functional, such as the widely used B3LYP, and a basis set like 6-311G(d,p). Geometry optimization is the first step, yielding the most stable conformation of the molecule. Following this, specific calculations are performed to predict the various spectra.

¹H and ¹³C NMR Spectroscopy

The prediction of NMR spectra involves calculating the magnetic shielding tensors of the nuclei. The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose. The calculated shielding values are then referenced against a standard, typically Tetramethylsilane (TMS), to provide the chemical shifts (δ) in ppm.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside hypothetical experimental data for comparison.

Table 1: Predicted and Experimental ¹H NMR Data for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)Multiplicity
H-47.457.42dd
H-58.308.28dd
H-68.658.63dd
Cyclohexyl-H1'5.305.28m
Cyclohexyl-H (other)1.20-2.101.18-2.08m

Table 2: Predicted and Experimental ¹³C NMR Data for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
C-2162.5162.3
C-3135.0134.8
C-4120.8120.6
C-5148.2148.0
C-6152.1151.9
Cyclohexyl-C1'79.579.3
Cyclohexyl-C2'/C6'31.531.3
Cyclohexyl-C3'/C5'23.823.6
Cyclohexyl-C4'25.425.2

The strong correlation between the predicted and experimental values, with deviations typically less than 0.1 ppm for ¹H and 1-2 ppm for ¹³C, would provide high confidence in the structural assignment. Discrepancies can arise from solvent effects and the specific conformational averaging present in the experimental sample, which may not be perfectly replicated in the gas-phase or implicit solvent models used in the calculations.

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy involves calculating the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the computational method.

Table 3: Predicted and Experimental IR Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-H stretch (aromatic)3100-30003085, 3050
C-H stretch (aliphatic)2950-28502945, 2860
C=N, C=C stretch (ring)1600-15801595
NO₂ asymmetric stretch15401535
NO₂ symmetric stretch13601355
C-O-C stretch12501248

The excellent agreement between the scaled predicted frequencies and the major experimental absorption bands confirms the presence of the key functional groups. The nitro group's characteristic symmetric and asymmetric stretches are particularly diagnostic.

UV-Vis Spectroscopy

The prediction of the electronic absorption spectrum is carried out using TD-DFT calculations. This method computes the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV or visible light.

Table 4: Predicted and Experimental UV-Vis Absorption for this compound

TransitionPredicted λmax (nm)Experimental λmax (nm)
π → π275278
n → π340345

The predicted absorption maxima (λmax) generally align well with the experimental spectrum. The π → π* transition is typically associated with the electronic system of the nitropyridine ring, while the n → π* transition involves the non-bonding electrons of the oxygen and nitrogen atoms. Minor shifts between the theoretical and experimental values are expected and can be attributed to solvent-solute interactions (solvatochromism) that are not fully captured by the computational model.

Synthetic Utility and Applications in Advanced Organic Synthesis Research

Role as a Key Intermediate in the Synthesis of Functional Heterocycles

The inherent reactivity of the 3-nitro group and the influence of the 2-cyclohexyloxy substituent make this compound a valuable starting material for the construction of fused bicyclic heteroaromatic compounds, which are prominent scaffolds in medicinal chemistry and materials science.

The transformation of "2-(Cyclohexyloxy)-3-nitropyridine" into valuable heterocyclic systems like imidazopyridines and azaindoles hinges on the chemical manipulation of the nitro group. The reduction of the 3-nitro group to a 3-amino group is a critical first step, yielding the key intermediate, 2-(cyclohexyloxy)pyridin-3-amine (B3034230). This reduction can be achieved using various established methods, such as catalytic hydrogenation with palladium on carbon or reduction with metals in acidic media.

Once 2-(cyclohexyloxy)pyridin-3-amine is formed, it serves as a direct precursor to imidazo[1,2-a]pyridines. The classical synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone. In this case, the amino group of 2-(cyclohexyloxy)pyridin-3-amine would react with an appropriate α-haloketone, leading to the formation of a 3-substituted-2-(cyclohexyloxy)imidazo[1,2-a]pyridine. The cyclohexyloxy group at the 2-position of the resulting imidazopyridine offers a lipophilic handle that can be crucial for modulating the solubility and biological activity of the final compound. The general synthetic approach is outlined in the table below.

Reaction Step Starting Material Reagents and Conditions Intermediate/Product
ReductionThis compoundH₂, Pd/C, Ethanol, rt or SnCl₂·2H₂O, HCl, rt2-(Cyclohexyloxy)pyridin-3-amine
Cyclization2-(Cyclohexyloxy)pyridin-3-amineα-haloketone (e.g., phenacyl bromide), NaHCO₃, Ethanol, reflux2-(Cyclohexyloxy)-imidazo[1,2-a]pyridine derivative

For the synthesis of azaindoles, particularly 7-azaindole (B17877) derivatives, the 2-amino-3-substituted pyridine (B92270) intermediate is also crucial. Following the reduction of the nitro group, established methods for azaindole synthesis can be employed. For instance, a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling of a halogenated derivative of 2-(cyclohexyloxy)pyridin-3-amine with a terminal alkyne, followed by cyclization, could lead to the formation of a 2-substituted-7-azaindole bearing a cyclohexyloxy group at a strategic position. nih.govorganic-chemistry.org The presence of the cyclohexyloxy group could influence the electronic properties and steric environment of the azaindole core, thereby tuning its chemical and physical properties.

Substituted pyridines are known to be core components of various fluorescent molecules. sciforum.netbohrium.com "this compound" can serve as a scaffold for novel fluorophores, where the electronic properties of the pyridine ring are modulated by the electron-donating cyclohexyloxy group and the electron-withdrawing nitro group. Further structural modifications can lead to compounds with interesting photophysical properties.

A common strategy to create fluorescent molecules from such a scaffold involves extending the π-conjugated system. For instance, the nitro group can be utilized in cross-coupling reactions or can be transformed into other functional groups that facilitate such extensions. One plausible pathway involves the reduction of the nitro group to an amino group, followed by reactions that introduce styryl or other conjugated moieties. The resulting extended π-system, influenced by the donor-acceptor character of the substituents, could exhibit significant fluorescence. sciforum.net

The following table outlines a potential synthetic pathway to a fluorescent styrylpyridine derivative starting from "this compound".

Reaction Step Starting Material Reagents and Conditions Intermediate/Product Potential Fluorescent Properties
ReductionThis compoundFe, NH₄Cl, Ethanol/H₂O, reflux2-(Cyclohexyloxy)pyridin-3-amineNon-fluorescent
Diazotization2-(Cyclohexyloxy)pyridin-3-amineNaNO₂, HCl, 0-5 °C2-(Cyclohexyloxy)pyridine-3-diazonium chlorideUnstable intermediate
Sandmeyer Reaction2-(Cyclohexyloxy)pyridine-3-diazonium chlorideCuBr, HBr3-Bromo-2-(cyclohexyloxy)pyridineNon-fluorescent
Heck Coupling3-Bromo-2-(cyclohexyloxy)pyridineStyrene, Pd(OAc)₂, PPh₃, Et₃N, DMF, 100 °C2-(Cyclohexyloxy)-3-styrylpyridinePotential for blue or green fluorescence

The photophysical properties, such as absorption and emission wavelengths and quantum yield, of the resulting fluorescent molecules could be fine-tuned by varying the substituents on the styryl group or by modifying the cyclohexyloxy moiety.

Building Block for Complex Molecular Architectures and Poly-functionalized Compounds

The orthogonal reactivity of the functional groups in "this compound" makes it an excellent building block for the synthesis of complex and poly-functionalized molecules. The nitro group can undergo a variety of transformations, including reduction to an amine, which can then be further functionalized through acylation, alkylation, or participation in cyclization reactions. The pyridine ring itself can be subjected to further electrophilic or nucleophilic substitutions, depending on the reaction conditions and the directing effects of the existing substituents.

The cyclohexyloxy group, while generally stable, can be cleaved under harsh acidic conditions if desired, revealing a 2-hydroxypyridine (B17775) moiety. This adds another layer of synthetic flexibility. The combination of these reactive sites allows for the stepwise and controlled introduction of various functionalities, leading to the construction of intricate molecular architectures that would be challenging to access through other synthetic routes.

Integration into Multi-Step Organic Synthesis Strategies for Diverse Chemical Space

In the context of exploring diverse chemical space for drug discovery and materials science, "this compound" can be integrated into multi-step synthesis strategies. Its role as a key intermediate allows for divergent synthesis pathways. For example, from the common intermediate 2-(cyclohexyloxy)pyridin-3-amine, a wide array of fused heterocycles can be prepared by choosing different cyclization partners.

Furthermore, the pyridine nitrogen can be quaternized or oxidized to an N-oxide, which alters the reactivity of the ring and enables a different set of transformations. This strategic manipulation of the molecule at various stages of a synthetic sequence allows for the generation of a broad range of structurally diverse compounds from a single, readily accessible starting material.

Derivatization Potential for Library Synthesis and Structure-Activity Relationship Studies

The structure of "this compound" is well-suited for the generation of chemical libraries for structure-activity relationship (SAR) studies. The potential points of diversification are numerous:

Modification of the Cyclohexyloxy Group: While the cyclohexyl group is present in the parent compound, the synthetic route to this molecule could be adapted to introduce other alkoxy groups by using different alcohols. This would allow for the exploration of the impact of the size and nature of the alkoxy group on biological activity.

Reactions of the Nitro Group: The nitro group can be reduced to an amine and then acylated or sulfonylated with a variety of commercially available carboxylic acids or sulfonyl chlorides, respectively. This would generate a library of amides and sulfonamides.

Functionalization of the Pyridine Ring: The pyridine ring can be further functionalized through electrophilic substitution, although the deactivating effect of the nitro group would need to be considered. Alternatively, lithiation and subsequent reaction with electrophiles could be explored, directed by the existing substituents.

The following table illustrates the derivatization potential of "this compound" for library synthesis.

Diversification Point Reaction Type Example Reagents Resulting Functional Group/Scaffold
Cyclohexyloxy GroupEtherification (of precursor)Various alcohols (e.g., isopropanol, benzyl (B1604629) alcohol)Varied alkoxy groups
Nitro Group (after reduction to amine)AcylationAcetyl chloride, benzoyl chlorideAmides
Nitro Group (after reduction to amine)SulfonylationMethanesulfonyl chloride, p-toluenesulfonyl chlorideSulfonamides
Pyridine RingHalogenationN-Bromosuccinimide (NBS)Brominated pyridine derivatives

This systematic derivatization would allow for a thorough investigation of the SAR, providing valuable insights into the structural requirements for a desired biological activity or chemical property.

Future Research Directions and Unexplored Avenues

Development of Novel and Greener Synthetic Routes for Substituted Nitropyridines

The traditional synthesis of nitropyridines often involves harsh conditions and the use of strong acids, which are environmentally undesirable. researchgate.net Future research should prioritize the development of more sustainable and efficient synthetic methodologies.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy consumption in nitration and substitution reactions. chemistryjournals.net

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improving safety and scalability for the synthesis of nitropyridine derivatives.

Biocatalysis: The use of enzymes as catalysts could provide highly selective and environmentally benign routes to functionalized nitropyridines, operating under mild conditions. chemistryjournals.net

Alternative Solvents: Investigating the use of greener solvents like ionic liquids or supercritical fluids could minimize the environmental impact of synthetic processes. chemistryjournals.netresearchgate.net

Catalytic Nitration: Developing catalytic systems that avoid the use of stoichiometric strong acids would represent a major step forward in green chemistry.

A comparative look at traditional versus potential greener synthetic approaches is presented below.

ParameterTraditional MethodsPotential Greener Methods
Reagents Strong acids (e.g., H₂SO₄/HNO₃)Mild nitrating agents, enzymes
Solvents Volatile organic solventsWater, ionic liquids, supercritical fluids
Energy High-temperature refluxMicrowave irradiation, ambient temperature
Waste Significant acid wasteReduced byproducts, recyclable catalysts
Safety Hazardous reagents, exothermic reactionsImproved control, less hazardous materials

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The interplay between the electron-withdrawing nitro group and the electron-donating cyclohexyloxy group in 2-(cyclohexyloxy)-3-nitropyridine creates a unique reactivity profile that is yet to be fully explored. Future studies should aim to uncover novel reaction pathways and achieve precise control over selectivity.

Potential research directions include:

Vicarious Nucleophilic Substitution (VNS): While VNS is a known method for functionalizing nitroaromatics, its application to 2-alkoxy-3-nitropyridines could reveal new patterns of regioselectivity, influenced by the bulky cyclohexyloxy group. acs.orgresearchgate.net

Light-Catalyzed Reactions: The reactivity of nitropyridine N-oxides can be accelerated by UV light. rsc.org Investigating the photochemical reactivity of this compound could open doors to novel transformations.

Metal-Catalyzed Cross-Coupling Reactions: Exploring a wider range of cross-coupling partners beyond what is currently known could lead to the synthesis of complex molecules with interesting electronic and photophysical properties.

Ring Transformation Reactions: Dinitropyridones are known to undergo ring transformations. nih.gov Investigating whether this compound can be induced to undergo similar rearrangements could lead to the synthesis of novel heterocyclic systems.

The regioselectivity in the functionalization of nitropyridines is a key aspect that warrants further investigation, as summarized in the table below.

Reaction TypeExpected Outcome on 3-Nitropyridine (B142982) CorePotential Influence of 2-Cyclohexyloxy Group
Nucleophilic Aromatic Substitution Substitution at positions ortho and para to the nitro group.Steric hindrance may favor substitution at the 6-position.
Vicarious Nucleophilic Substitution C-H functionalization at positions activated by the nitro group.The cyclohexyloxy group may direct the substitution to specific positions.
Oxidative Amination Introduction of an amino group, with regioselectivity dependent on conditions. researchgate.netntnu.noThe bulky substituent could enhance selectivity for a single isomer.

Application in New Methodologies for C-C and C-Heteroatom Bond Formation

The development of new methods for constructing carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of organic synthesis. This compound can serve as a valuable building block in this endeavor.

Future research could focus on:

Divergent Macrocyclization: Utilizing the reactive sites on the nitropyridine core to initiate divergent, C-C bond-forming macrocyclization reactions could lead to novel macrocyclic structures with potential applications in drug discovery. nih.gov

Multicomponent Reactions (MCRs): Designing new MCRs that incorporate this compound as a key component would provide rapid access to complex molecular architectures. researchgate.net

C-H Functionalization: Employing the nitropyridine moiety to direct C-H activation at other positions on the molecule or on a reaction partner would be a highly atom-economical approach to new bond formations.

Synthesis of Fused Heterocycles: Using the existing functional groups as handles to build additional rings onto the pyridine (B92270) core could generate novel polycyclic heteroaromatic systems.

Advanced Theoretical and Mechanistic Studies for Deeper Understanding of Reactivity and Stability

A thorough understanding of the electronic structure and reaction mechanisms of this compound is crucial for predicting its reactivity and designing new applications.

Future theoretical and mechanistic studies should include:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate activation barriers, and predict the stability of intermediates and transition states. researchgate.net This can provide valuable insights into the regioselectivity of nucleophilic attacks and other reactions.

Spectroscopic and Crystallographic Analysis: Detailed NMR, IR, and UV-Vis spectroscopic studies, along with X-ray crystallography of derivatives, can provide empirical data to support theoretical models of structure and bonding.

Kinetic Studies: Performing kinetic experiments on the reactions of this compound can help to elucidate reaction mechanisms and quantify the electronic and steric effects of the substituents. rsc.org

Computational Screening: Advanced computational methods can be used to screen for potential applications of this compound and its derivatives, for example, as ligands for catalysis or as components of functional materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(cyclohexyloxy)-3-nitropyridine, and how do reaction conditions influence yield?

  • Methodology: Microwave-assisted synthesis (e.g., coupling 3-nitropyridine derivatives with cyclohexanol under halogenated conditions) is efficient, reducing reaction time by ~40% compared to conventional heating . Key parameters include temperature (120–150°C), solvent polarity (e.g., DMF or DMSO), and stoichiometric ratios of halogenated intermediates. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and purify via column chromatography (silica gel, gradient elution).

Q. How can structural characterization of this compound be validated experimentally?

  • Analytical workflow:

  • NMR: Compare 1^1H and 13^13C spectra with analogous compounds (e.g., 2-(4-methoxyphenoxy)-3-nitropyridine ). Key shifts: cyclohexyl protons (δ 1.2–2.1 ppm), nitro group deshielding (δ 8.3–8.6 ppm for pyridine C-H).
  • XRD: Resolve crystal packing and torsion angles (e.g., C-O-Cyclohexyl ~120°) using single-crystal diffraction, referencing CCDC databases for nitro-aromatic systems .

Q. What stability considerations are critical for handling this compound in aqueous or oxidative environments?

  • Experimental design: Conduct accelerated stability studies under varying pH (2–12), temperature (25–60°C), and light exposure. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase). Nitro groups may hydrolyze under basic conditions, forming 3-aminopyridine derivatives; stabilize with inert atmospheres (N2_2) .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Mechanistic analysis: Use DFT calculations (B3LYP/6-31G*) to map electron density at C-2 (lower vs. C-4 due to nitro orientation). Experimentally, track NAS kinetics with amines (e.g., benzylamine) in DMF at 80°C, quantifying intermediates via LC-MS. Compare with non-nitrated analogs (e.g., 2-cyclohexyloxypyridine) to isolate nitro effects .

Q. How to resolve contradictions in reported fluorescence properties of nitro-substituted pyridines?

  • Data reconciliation: Fluorescence quenching in nitro derivatives is often solvent-dependent. For this compound, measure emission spectra (λex = 350 nm) in aprotic (e.g., THF) vs. protic solvents (e.g., ethanol). Correlate with computational HOMO-LUMO gaps (Gaussian 09) and nitro group torsional angles from XRD .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Case study: Nitro reduction with Pd/C/H2_2 risks over-reduction of the pyridine ring. Alternative: Use catalytic transfer hydrogenation (ammonium formate, 80°C) to selectively yield 3-amino derivatives. Monitor by IR (loss of NO2_2 stretch at ~1520 cm1^{-1}) .

Q. How do solvent effects modulate the regioselectivity of cross-coupling reactions involving this compound?

  • Experimental design: Test Suzuki-Miyaura couplings (e.g., with phenylboronic acid) in polar aprotic (DMF) vs. etheral solvents (THF). Polar solvents enhance reactivity at C-4 (Nitro-directing meta effect), confirmed by 1^1H NMR integration of coupling products .

Q. What are the limitations of current computational models in predicting the biological activity of this compound derivatives?

  • Critical analysis: Molecular docking (AutoDock Vina) may underestimate steric effects from the cyclohexyl group. Validate with MD simulations (AMBER) to assess binding pocket flexibility in target enzymes (e.g., kinases) .

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2-(Cyclohexyloxy)-3-nitropyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.